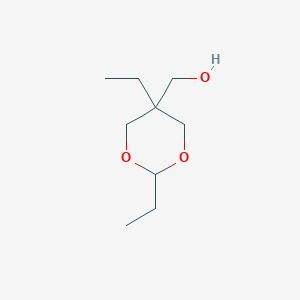![molecular formula C13H12Br2O6 B14733789 [2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate CAS No. 5346-20-3](/img/structure/B14733789.png)
[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate is a chemical compound with the molecular formula C13H12Br2O6 It is characterized by the presence of two bromine atoms and multiple acetoxy groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate typically involves the acetylation of 3,5-dibromophenol. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding phenol derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, facilitate the hydrolysis of acetoxy groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the compound.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various substituted phenyl derivatives are formed.
Hydrolysis Products: Phenol derivatives are the primary products of hydrolysis.
Oxidation Products: Oxidized forms of the compound, such as quinones, can be obtained.
科学的研究の応用
Chemistry
In chemistry, [2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate is used as a precursor for the synthesis of more complex organic molecules.
Biology
The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological properties. Studies focus on their efficacy as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial applications.
作用機序
The mechanism of action of [2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
[4-Acetoxy-3-methoxyphenyl]methanediyl diacetate: Similar in structure but with a methoxy group instead of bromine atoms.
[4-Acetoxyphenyl]methanediyl diacetate: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
Uniqueness
The presence of bromine atoms in [2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate imparts unique reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis, offering pathways to create diverse and complex molecules.
特性
CAS番号 |
5346-20-3 |
|---|---|
分子式 |
C13H12Br2O6 |
分子量 |
424.04 g/mol |
IUPAC名 |
[2,4-dibromo-6-(diacetyloxymethyl)phenyl] acetate |
InChI |
InChI=1S/C13H12Br2O6/c1-6(16)19-12-10(4-9(14)5-11(12)15)13(20-7(2)17)21-8(3)18/h4-5,13H,1-3H3 |
InChIキー |
KTDIRZLKEJFPFP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1Br)Br)C(OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



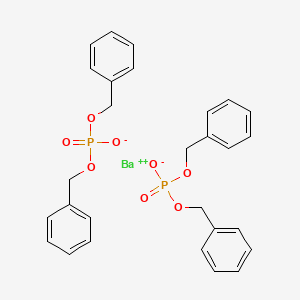
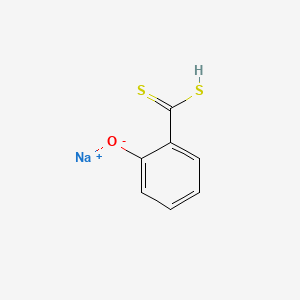
![6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14733734.png)
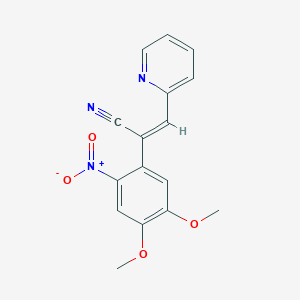
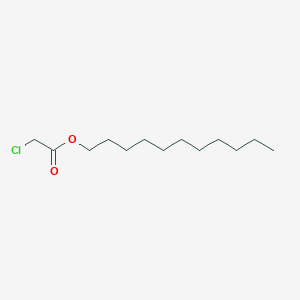
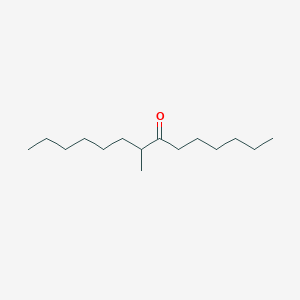
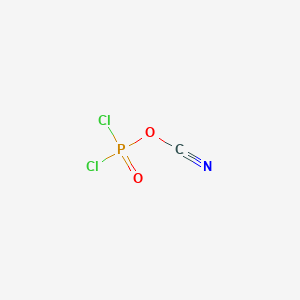
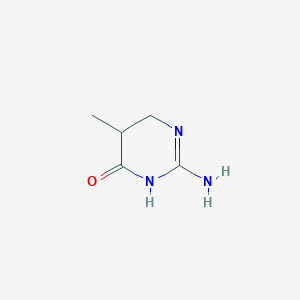

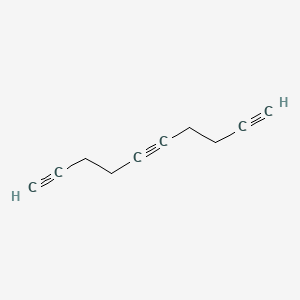
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)

